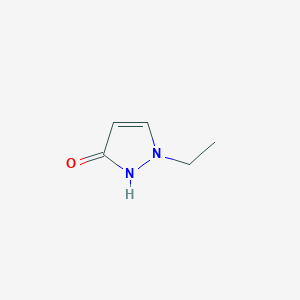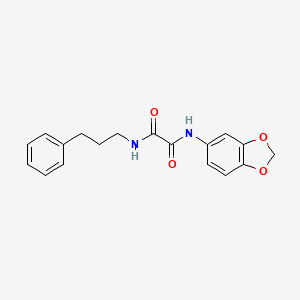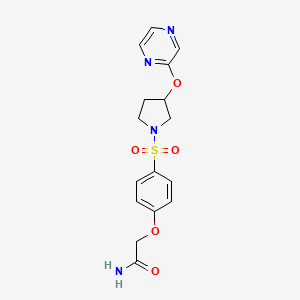
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C11H12N2O4S and its molecular weight is 268.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Fadda, El-Mekawy, and AbdelAal (2016) explored the synthesis of novel sulfonate derivatives, including those with isoquinolyl functional groups similar to 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonamide. These compounds were screened for antimicrobial and antifungal activities, with several showing moderate to high effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Carbonic Anhydrase Inhibition
Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralines, closely related to the chemical structure . They found that these sulfonamides exhibited inhibitory effects on human carbonic anhydrase isozymes, indicating potential applications in treating conditions where carbonic anhydrase activity is a factor (Akbaba et al., 2014).
Synthetic and Functionalization Uses
Sikervar (2014) discussed the use of 1,3-propanesultone, which shares structural similarities with this compound. This compound is used for functionalizing dyes, polymers, nucleosides, and proteins to improve their hydrophilicity, indicating broad applicative potential in material science and biochemistry (Sikervar, 2014).
Catalysis in Chemical Reactions
Wang et al. (2015) synthesized metal coordination polymers incorporating phenyl sulfonate, akin to the structure of the compound . These polymers demonstrated effectiveness as catalysts in solvent-free Biginelli reactions, suggesting a role in facilitating certain types of organic syntheses (Wang et al., 2015).
Caspase-3 Inhibitory Activity
Kravchenko et al. (2005) synthesized novel sulfonamide derivatives, including structures resembling this compound, and tested their activity as inhibitors of caspase-3, a key enzyme involved in apoptosis. This suggests potential applications in cancer research and therapy (Kravchenko et al., 2005).
Properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2,(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSAGZLXVSWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)


![N-(2,5-difluorophenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide](/img/structure/B3001897.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3001901.png)
![N-[4-(benzylamino)-3-chlorophenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B3001904.png)
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B3001905.png)
